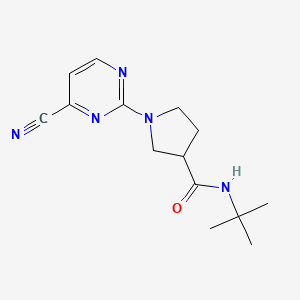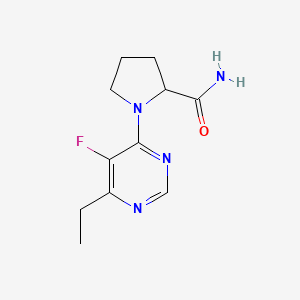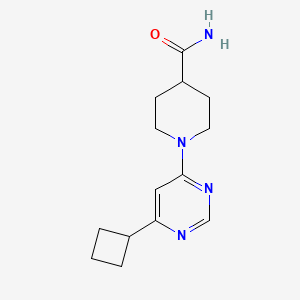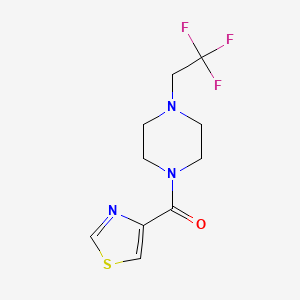![molecular formula C13H18BrN3O B12226899 [2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12226899.png)
[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a bromopyrimidine moiety attached to an octahydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. One common method involves the reaction of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another approach includes the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as over-churning, reduction, condensation, substitution, and deprotection .
Chemical Reactions Analysis
Types of Reactions
[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for metallation, sodium methoxide for deprotection, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines .
Scientific Research Applications
[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to participate in nucleophilic displacement reactions, which can affect various biological processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A precursor used in the synthesis of [2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol.
(5-Bromopyrimidin-2-yl)methanol: Another related compound with similar chemical properties.
2-(5-Bromopyridin-2-yl)acetonitrile: Shares the bromopyrimidine structure but differs in its functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the bromopyrimidine and octahydroisoindole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18BrN3O |
|---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
[2-(5-bromopyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C13H18BrN3O/c14-11-5-15-12(16-6-11)17-7-10-3-1-2-4-13(10,8-17)9-18/h5-6,10,18H,1-4,7-9H2 |
InChI Key |
IDHRVBJGTQUHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=C(C=N3)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Allyl-5,5-dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine](/img/structure/B12226819.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12226833.png)




![2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226860.png)

![1-[1-(Pyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12226876.png)
![N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12226880.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12226881.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12226885.png)
![3-Tert-butyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226891.png)
![4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226907.png)
